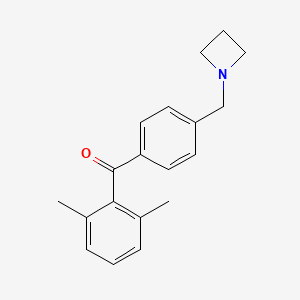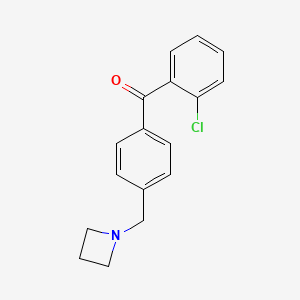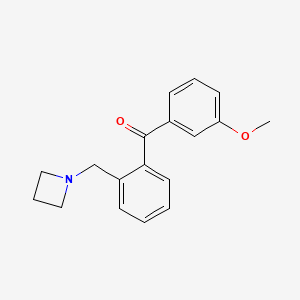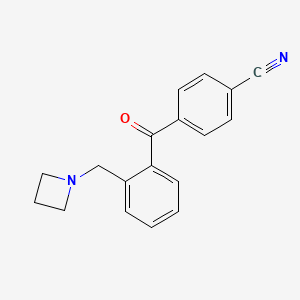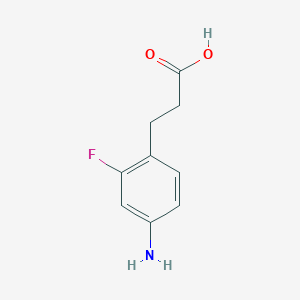
3-(4-Amino-2-fluorophenyl)propanoic acid
Overview
Description
3-(4-Amino-2-fluorophenyl)propanoic acid is an important compound in the field of organic chemistry due to its unique structure and properties. It is a derivative of phenylpropanoic acid, characterized by the presence of an amino group and a fluorine atom on the aromatic ring.
Mechanism of Action
Target of Action
The primary target of 3-(4-Amino-2-fluorophenyl)propanoic acid is currently unknown . This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to phenylalanine, but this is purely speculative. More research is required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Phenylalanine, from which this compound is derived, is involved in the synthesis of proteins and other bioactive molecules . It’s plausible that this compound might affect similar pathways, but this needs to be confirmed through further studies.
Result of Action
As a derivative of phenylalanine , it may have similar effects, but this is purely speculative. More research is required to describe these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Amino-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
3-(4-Amino-2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 2-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid
- 4-Fluorophenylalanine
Comparison: Compared to its analogs, 3-(4-Amino-2-fluorophenyl)propanoic acid exhibits unique properties due to the specific positioning of the amino and fluorine groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-amino-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYAYOXHBSWPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)




